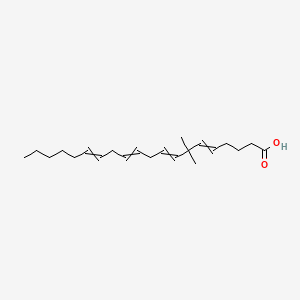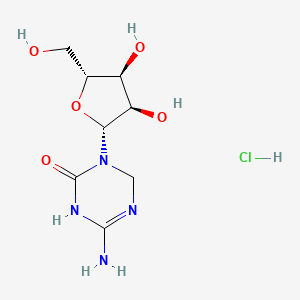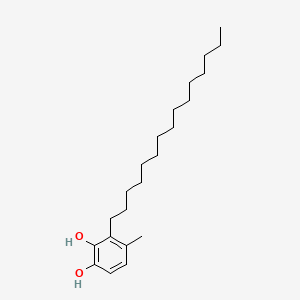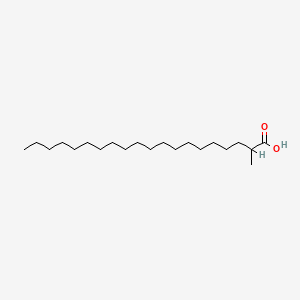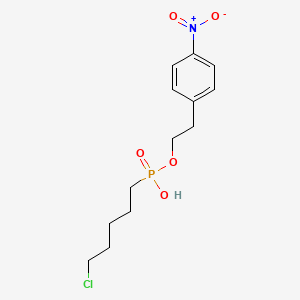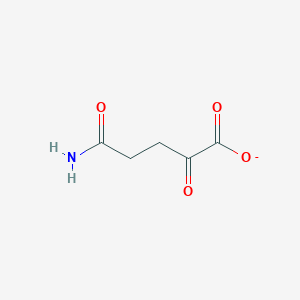
Dimethyl telluride
概要
説明
Dimethyl telluride (DMTe) is an organotelluride compound with the formula (CH3)2Te . It is a pale yellow, translucent liquid with a very strong smell . This compound was the first material used to grow epitaxial cadmium telluride and mercury cadmium telluride using metalorganic vapour phase epitaxy . It is produced by some fungi and bacteria .
Synthesis Analysis
Dimethyl telluride can be synthesized by reacting elemental tellurium with methylating chemicals such as dimethyl sulphate or dimethylzinc . It can also be produced as a byproduct of some industrial and biological processes . In addition, it reacts with first row transition metal bis (chlorosulphates), M (SO3Cl)2 (M=Cr II, Mn II, Fe II, Co II, Ni II, Cu II) in MeCN resulting in the formation of compounds of the type [M (SO3Cl)2 - (Me2Te)2] .Molecular Structure Analysis
From the two lone pairs of the tellurium atom, one is an almost pure p-lone pair (499% p-character, oriented perpendicular to the plane defined by the aromatic ring, further denoted as n(Te)), while the other predominantly displays s-character (approx. 80% s, 20% p, denoted s-n(Te)) .Chemical Reactions Analysis
Dimethyl telluride is relatively stable towards gamma irradiation and its degradation is highly affected by the amount of dissolved oxygen and competing species . It was found that dimethyl telluride degrades via oxidative processes by reacting with oxidizing radiolysis products e.g. •OH, O.- .Physical And Chemical Properties Analysis
Dimethyl telluride is a colorless gas at room temperature and standard pressure. It has a distinct garlic-like or “tellurium-like” odor, which can be detected even in low concentrations . The melting point is around -38.5°C (-37.3°F), and its boiling point is approximately 92°C (198°F) .科学的研究の応用
Biochemical Insights
Dimethyl telluride has been studied for its biochemical properties and interactions within biological systems. For instance, Taylor (1996) explored the biochemistry of tellurium, including the formation and characteristics of dimethyl telluride. This research highlighted that upon exposure to tellurium, the formation of dimethyl telluride is a key feature, leading to a distinctive garlic-like odor in excreta and tissues. This study also discussed the elimination and absorption dynamics of tellurium in the body, providing a basis for understanding its physiological interactions (Taylor, 1996).
Environmental and Microbial Aspects
The environmental behavior and microbial interactions with dimethyl telluride have been explored. Basnayake et al. (2001) investigated the production of dimethyl telluride by bacteria in response to sodium tellurate and sodium tellurite. This study provided insights into the microbial processes involved in the transformation of tellurium compounds and the conditions under which dimethyl telluride is produced (Basnayake et al., 2001).
Chemical Properties and Applications
The chemical properties and potential applications of dimethyl telluride in various fields have been a subject of interest. For example, research by Vis et al. (1996) on the vibrational frequencies and thermodynamic properties of dimethyl telluride provided important data for its application in thermodynamic and physical chemistry contexts (Vis et al., 1996). Similarly, McAllister (1989) studied the chemical kinetics of telluride pyrolysis, including dimethyl telluride, which is essential for understanding its behavior in high-temperature processes, such as metalorganic chemical vapor deposition (McAllister, 1989).
Industrial and Material Science Applications
In material science, dimethyl telluride has been used in the synthesis of advanced materials. Morris (1986) reported on the successful growth of mercury cadmium telluride using dimethyl telluride in a photolysis process, demonstrating its application in the fabrication of semiconductors and related materials (Morris, 1986).
Safety And Hazards
将来の方向性
The behavior of dimethyl telluride was investigated under gamma irradiation in various aqueous solutions and conditions relevant to severe nuclear reactor accident conditions . The results suggest that dimethyl telluride is relatively stable towards irradiation and its degradation is highly affected by the amount of dissolved oxygen and competing species . It was found that dimethyl telluride degradation is an oxidation process which is efficient in aerated aqueous solutions . In the absence of oxygen, several dimers were observed . The results presented here show the relevance of organic tellurides in severe accident conditions and highlight the need for further investigation of the re-volatilization and mitigation of volatile tellurium species .
特性
IUPAC Name |
methyltellanylmethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6Te/c1-3-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUZFVVKDBZHGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Te]C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
(CH3)2Te, C2H6Te | |
| Record name | Dimethyltelluride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dimethyltelluride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060477 | |
| Record name | Dimethyltelluride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl telluride | |
CAS RN |
593-80-6 | |
| Record name | Dimethyltellurium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=593-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyltelluride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methane, 1,1'-tellurobis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyltelluride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl telluride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.919 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

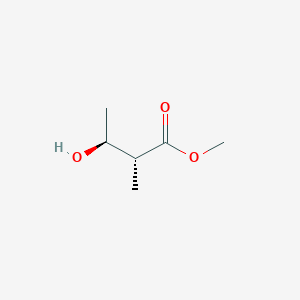
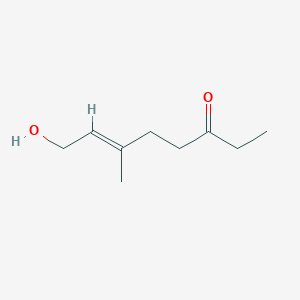
![1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(4-fluorophenyl)-1-[2-(1-pyrrolidinyl)ethyl]urea](/img/structure/B1222678.png)
![N-(4-acetamidophenyl)-2-[(5-cyclopropyl-4-ethyl-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B1222680.png)
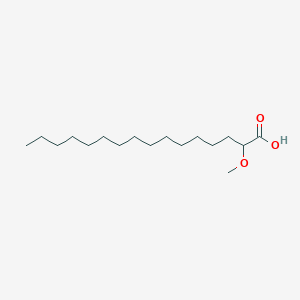
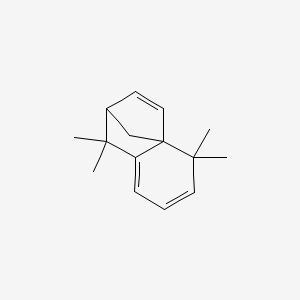
![2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B1222687.png)
